5-(2,5-Dimethoxyphenyl)-3-(methylthio)-as-triazine
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Overview
Description
5-(2,5-Dimethoxyphenyl)-3-(methylthio)-1,2,4-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a dimethoxyphenyl group and a methylthio group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethoxyphenyl)-3-(methylthio)-1,2,4-triazine typically involves the reaction of 2,5-dimethoxyaniline with carbon disulfide and hydrazine hydrate under specific conditions. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the triazine ring. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethoxyphenyl)-3-(methylthio)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazine ring to other nitrogen-containing heterocycles.
Substitution: The dimethoxyphenyl and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(2,5-Dimethoxyphenyl)-3-(methylthio)-1,2,4-triazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethoxyphenyl)-3-(methylthio)-1,2,4-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxyphenyl isocyanate
- 2,5-Dimethoxy-4-ethylamphetamine
- 2,5-Dimethoxy-4-ethylthioamphetamine
Uniqueness
5-(2,5-Dimethoxyphenyl)-3-(methylthio)-1,2,4-triazine is unique due to its specific combination of functional groups and the triazine ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for. Its versatility in undergoing various chemical reactions and its potential biological activity further distinguish it from other related compounds.
Properties
CAS No. |
74417-00-8 |
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Molecular Formula |
C12H13N3O2S |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
5-(2,5-dimethoxyphenyl)-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C12H13N3O2S/c1-16-8-4-5-11(17-2)9(6-8)10-7-13-15-12(14-10)18-3/h4-7H,1-3H3 |
InChI Key |
RBTGXLSILPVNPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CN=NC(=N2)SC |
Origin of Product |
United States |
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